REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[CH2:12](O)[CH3:13]>[Ni]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH:5]2[CH2:12][CH3:13]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC=1C=C2CC(NC2=CC1)=O
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Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C2CC(NC2=CC1)=O
|
Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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C(C)O
|
Name
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|
Quantity
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1 g
|
Type
|
catalyst
|
Smiles
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[Ni]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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known from the literature [B. Volk, T. Mezei, Gy. Simig Synthesis 2002, 595]
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Type
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CUSTOM
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Details
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to react in an autoclave at 110° C. for 36 hours
|
Duration
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36 h
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Type
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FILTRATION
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Details
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The catalyst is then filtered off
|
Type
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CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from a mixture of hexane and ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(C(NC2=CC1)=O)CC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |